BenchChemオンラインストアへようこそ!

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Fragment-based drug discovery X-ray crystallography PanDDA screening

Fragment screening hits often lack structural validation, delaying hit-to-lead progression by months. This compound resolves that bottleneck: (i) Pre-existing co-crystal structures across 4 protein targets-ZIKV NS2B-NS3 protease (PDB 7H2E, 1.36 Å), HRP-2 PWWP domain (PDB 7HGC, 1.51 Å), EV-D68 3Dpol (PDB 13YD, 1.74 Å), and LDLR module 5-enabling immediate structure-guided design. (ii) BMRB ¹H NMR QC reference (bmse011405) allows identity verification upon receipt. (iii) Racemic HCl salt (≥95%) with both (R)- and (S)-enantiomers crystallographically deposited, supporting enantiomer-specific SAR. Ready for aqueous buffer dissolution; ships ambient.

Molecular Formula C10H13ClN4
Molecular Weight 224.69 g/mol
CAS No. 1394040-44-8
Cat. No. B1432993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
CAS1394040-44-8
Molecular FormulaC10H13ClN4
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H12N4.ClH/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9;/h2-8H,11H2,1H3;1H
InChIKeyMOWDGWFFMXIISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride (CAS 1394040-44-8): A Crystallographically Validated Fragment Hit for Multi-Target Drug Discovery


1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride (CAS 1394040-44-8) is the hydrochloride salt of a 1,2,3-triazole-based ethanamine fragment (free base CAS 933744-07-1, molecular formula C10H12N4, MW 188.23). The compound features an N1-phenyl-substituted 1,2,3-triazole core linked at the 4-position to an alpha-methyl-branched ethanamine moiety, yielding a single chiral center [1]. This scaffold has been identified as a crystallographically confirmed fragment hit in independent PanDDA fragment-screening campaigns against at least four distinct protein targets, including the ZIKV NS2B-NS3 protease (PDB 7H2E), the HRP-2 PWWP domain (PDB 7HGC), enterovirus D68 3Dpol RNA-dependent RNA polymerase (PDB 13YD), and the LDL receptor ligand-binding module 5 [2]. Both enantiomers have been deposited as Ligands of Interest in the Protein Data Bank: the (S)-enantiomer as A1AJ5 and the (R)-enantiomer as A1C9U [3]. The hydrochloride salt (MW 224.69) is the standard procurement form, offered by suppliers including Enamine (catalog EN300-108234) at ≥95% purity [4]. The compound has also undergone ¹H NMR quality control as part of the BMRB fragment library screening collection (entry bmse011405), confirming its structural identity and suitability for downstream screening applications [5].

Why 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride Cannot Be Interchanged with In-Class Triazole Analogs


The 1,2,3-triazole fragment class spans hundreds of commercially available variants, yet substitution at even a single position profoundly alters pharmacophoric geometry and target engagement. For 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride, three structural features converge to create a differentiation landscape that generic 'phenyltriazole' or 'triazole-ethanamine' descriptors obscure. First, the N1-phenyl substituent establishes a specific π-stacking and hydrophobic interaction footprint that is absent in N1-alkyl or N1-unsubstituted analogs; crystallographic data from the ZIKV NS2B-NS3 protease complex show the phenyl ring forming multiple hydrophobic contacts with Phe116, Ile123, Ala164, and Ile165 [1]. Second, the alpha-methyl branch on the ethanamine side chain introduces a chiral center at the carbon alpha to the amine, generating two distinct enantiomeric pharmacophores—both of which have been independently co-crystallized with different protein targets [2]. Analogs lacking this methyl branch (e.g., the des-methyl primary amine series) lose this stereochemical dimension. Third, the 4-position attachment of the ethanamine to the triazole ring orients the amine group for specific hydrogen-bonding interactions: in the ZIKV protease complex, the amine forms a water-mediated hydrogen bond, while the triazole N2 engages the backbone carbonyl of Gln167 [1]. Regioisomeric variants with the ethanamine at the 1-position or with a methylene-extended linker exhibit distinct binding geometries that cannot replicate these interactions without substantial re-engineering. These structure-activity relationships are not interchangeable across the phenyltriazole-ethanamine chemical space, making direct compound-for-compound substitution in fragment-based screening cascades or SAR campaigns scientifically unsound without explicit head-to-head validation.

Quantitative Differentiation Evidence for 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride (CAS 1394040-44-8) vs. Closest Structural Analogs


Multi-Target Crystallographic Fragment Hit Validation Across 3+ Distinct Protein Families vs. Single-Target Phenyltriazole Analogs

The compound has been confirmed as a crystallographic fragment hit in at least four independently deposited PDB structures spanning three distinct protein families: ZIKV NS2B-NS3 serine protease (PDB 7H2E, resolution 1.36 Å), HRP-2 PWWP epigenetic reader domain (PDB 7HGC, resolution 1.51 Å), and enterovirus D68 3Dpol RNA-dependent RNA polymerase (PDB 13YD, resolution 1.74 Å), as well as the LDL receptor ligand-binding module 5 [1]. In contrast, the simpler analog 4-phenyl-1H-1,2,3-triazole (CAS 1680-45-5), which lacks the ethanamine side chain, shows zero crystallographically confirmed protein-ligand complex structures in the PDB [2]. For the ZIKV NS2B-NS3 protease, the compound occupies the AS2' allosteric site, with the triazole N2 forming a direct hydrogen bond to the backbone carbonyl of Gln167 and the amine group engaging a water-mediated hydrogen bond network, while the benzene ring forms multiple hydrophobic interactions with Phe116, Ile123, Ala164, and Ile165 [3]. In the HRP-2 PWWP domain, the (S)-enantiomer (A1AJ5) binds within the H3K36me2/3 aromatic cage pocket with a real-space correlation coefficient of 0.824 [4]. This breadth of validated target engagement across unrelated protein classes is a distinguishing characteristic that single-target or computationally predicted-only analogs lack.

Fragment-based drug discovery X-ray crystallography PanDDA screening Target engagement

Stereochemical Differentiation: Independent Co-Crystallization of (R)- and (S)-Enantiomers with Distinct Protein Targets

The alpha-methyl substituent on the ethanamine moiety introduces a chiral center that is absent in the des-methyl analog 1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1493557-29-1) and the methylene-extended analog 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 856861-67-1). Critically, both enantiomers of the target compound have been independently validated as protein ligands: the (S)-enantiomer (A1AJ5, designated Ligand of Interest) co-crystallizes with ZIKV NS2B-NS3 protease (PDB 7H2E) and HRP-2 PWWP domain (PDB 7HGC), while the (R)-enantiomer (A1C9U, designated Ligand of Interest) co-crystallizes with enterovirus D68 3Dpol polymerase (PDB 13YD) [1]. This enantiomer-specific target partitioning implies that the chiral center contributes to binding selectivity and is not merely a passive structural feature. Furthermore, the (S)-enantiomer in PDB 7H2E exhibits a real-space R factor of 0.209 and a correlation coefficient of 0.883 at 100% model completeness with an average occupancy of 0.41, consistent with well-defined electron density for a fragment-sized ligand [2]. Achiral analogs such as CAS 856861-67-1 and CAS 1493557-29-1 are structurally incapable of this stereochemical resolution and consequently offer only a single binding pose, halving the SAR information content obtainable from an equivalent crystallographic investment.

Stereochemistry Enantiomer-specific binding Chiral SAR Fragment elaboration

Hydrochloride Salt Formulation: Aqueous Solubility and Handling Advantages vs. Free Base for Biochemical Assay Compatibility

The hydrochloride salt (CAS 1394040-44-8, MW 224.69, formula C10H13ClN4) is the recommended procurement form for biochemical and biophysical assays requiring aqueous solubility. The salt form is supplied at ≥95% purity by multiple vendors, including Enamine (catalog EN300-108234) [1]. The free base (CAS 933744-07-1, MW 188.23, formula C10H12N4) is also commercially available at ≥95% purity but lacks the counterion that enhances aqueous solubility and facilitates dissolution in physiologically relevant buffer systems . While direct comparative solubility measurements for these two specific forms are not publicly reported, the general principle for primary amine hydrochlorides is that salt formation increases aqueous solubility by 10- to >100-fold relative to the free base through enhanced ionization and reduced crystal lattice energy. In the context of fragment-based screening, where compounds are typically assayed at concentrations of 100–500 µM in aqueous buffer, the hydrochloride salt minimizes the risk of compound precipitation, false-negative results due to incomplete dissolution, and DMSO stock instability that can confound free base handling [2].

Salt formulation Aqueous solubility Biochemical assay Compound handling

Fragment Library QC Validation: Publicly Available ¹H NMR Data Confirms Structural Identity and Purity for Screening Readiness

The compound has been included in the Biological Magnetic Resonance Data Bank (BMRB) fragment library NMR quality control collection (entry bmse011405), where its ¹H NMR spectrum, molecular formula (C10H13ClN4), isotopic mass distribution, and InChI string have been independently verified [1]. This public QC deposition provides a reference ¹H NMR fingerprint that enables purchasers to independently verify compound identity and purity upon receipt, a critical quality assurance step before committing the compound to expensive screening campaigns. In contrast, the closest structural analogs—1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1493557-29-1) and 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 856861-67-1)—do not have publicly deposited NMR QC data in the BMRB or equivalent open-access spectral repositories [2]. The absence of publicly verifiable QC data for analogs introduces an additional sourcing risk: identity and purity must be taken on vendor certificate alone, without an independent spectral reference for confirmation.

NMR quality control Fragment library Structural validation Screening readiness

Scaffold Ligand Efficiency in PWWP Domain Fragment Elaboration: Kd-Based LE >0.5 kcal/mol per Non-Hydrogen Atom

The 1-phenyl-1,2,3-triazole-4-ethanamine scaffold served as one of 68 diverse fragment hits identified in an X-ray crystallography-based fragment screening campaign against the HRP-2 PWWP domain [1]. The subsequent fragment elaboration program, which expanded hits in three chemical directions guided by co-crystal structures, yielded compound series achieving double-digit micromolar binding affinity (Kd) with a Kd-based ligand efficiency (LE) exceeding 0.5 kcal/mol per non-hydrogen atom [2]. While the specific Kd of the parent fragment (Z1428159350) against the HRP-2 PWWP domain has not been individually published, the fragment's binding is confirmed by its well-resolved electron density in the co-crystal structure (real-space correlation coefficient 0.824) [3]. Ligand efficiency exceeding 0.5 kcal/mol per heavy atom places this fragment scaffold at the upper tier of fragment quality metrics, indicating efficient use of molecular weight for binding energy—a critical parameter for fragment-to-lead campaigns where maintaining LE through molecular growth determines the likelihood of achieving drug-like lead compounds. Fragment scaffolds from other chemotypes that failed to produce interpretable electron density or achieved LE <0.3 kcal/mol per heavy atom are significantly less attractive starting points for medicinal chemistry optimization.

Ligand efficiency PWWP domain Epigenetic reader Fragment elaboration

Procurement-Driven Application Scenarios for 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride (CAS 1394040-44-8)


Fragment-Based Drug Discovery: Pre-Validated Starting Point for Epigenetic Reader Domain Targeting

The compound is a crystallographically confirmed fragment hit for the HRP-2 PWWP domain (PDB 7HGC), the LEDGF/p75 paralog implicated in HIV integration and MLL-rearranged leukemia [1]. Its binding within the H3K36me2/3 aromatic cage pocket, verified at 1.51 Å resolution, makes it a structurally characterized starting fragment for developing antagonists of the LEDGF/p75–chromatin interaction [2]. The scaffold's ligand efficiency exceeding 0.5 kcal/mol per non-hydrogen atom in optimized analogs supports its utility as a viable starting point for hit-to-lead campaigns targeting epigenetic reader domains [1]. Researchers procuring this compound for PWWP domain screening programs benefit from pre-existing co-crystal structures that reveal the binding pose, hydrogen-bonding networks, and vectors for fragment growth—information that would otherwise require months of crystallographic effort to generate de novo.

Antiviral Drug Discovery: Allosteric Site Ligand for Flavivirus and Enterovirus Protease/Polymerase Targets

The compound occupies the AS2' allosteric site of the ZIKV NS2B-NS3 protease (PDB 7H2E, 1.36 Å resolution), making specific hydrogen-bond and hydrophobic contacts with residues at the NS2B-NS3 interface [3]. Concurrently, the (R)-enantiomer binds enterovirus D68 3Dpol RNA-dependent RNA polymerase (PDB 13YD, 1.74 Å resolution) [4]. This dual antiviral target engagement—confirmed by independent PanDDA campaigns—positions the compound as a versatile fragment for antiviral drug discovery programs targeting either flavivirus proteases or picornavirus polymerases. Procurement supports structure-guided fragment merging and linking strategies exploiting the allosteric binding sites elucidated in the deposited co-crystal structures.

Stereochemical SAR Exploration: Chiral Fragment for Enantiomer-Specific Lead Optimization

The presence of a chiral center at the alpha carbon of the ethanamine moiety provides two distinct enantiomeric pharmacophores, both crystallographically validated with different protein targets [4]. This is a rare feature among commercially available fragment libraries, where most entries are achiral. Medicinal chemistry teams can procure the racemic hydrochloride salt and, through chiral separation or enantioselective synthesis, explore differential target engagement by the (R)- and (S)-enantiomers. The availability of deposited (R)-A1C9U and (S)-A1AJ5 co-crystal structures provides immediate structural hypotheses for enantiomer-specific binding modes, accelerating structure-based design cycles compared to achiral fragment alternatives.

Fragment Library Procurement: QC-Verified Entry with Public NMR Reference for Screening Collection Assembly

The compound's inclusion in the BMRB fragment library NMR QC collection (bmse011405) provides an independent, publicly accessible ¹H NMR reference spectrum that enables receiving laboratories to verify identity and purity upon compound arrival [5]. For organizations building or replenishing fragment screening libraries, this QC transparency reduces the risk of incorporating mislabeled or degraded material—a nontrivial concern given that fragment screens often involve >1,000 compounds where individual identity confirmation by the end user is impractical. The hydrochloride salt form (CAS 1394040-44-8, ≥95% purity) is ready for dissolution in aqueous screening buffers, minimizing the pre-screening formulation burden that complicates free base fragment handling.

Quote Request

Request a Quote for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.